molecular formula C14H15N3OS B4809756 N-[3-(METHYLSULFANYL)PHENYL]-N'-(4-PYRIDYLMETHYL)UREA

N-[3-(METHYLSULFANYL)PHENYL]-N'-(4-PYRIDYLMETHYL)UREA

Cat. No.: B4809756
M. Wt: 273.36 g/mol
InChI Key: IHBUNOXGVSYPKP-UHFFFAOYSA-N
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Description

N-[3-(METHYLSULFANYL)PHENYL]-N’-(4-PYRIDYLMETHYL)UREA is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring and a pyridylmethyl group attached to a urea moiety. Its molecular formula is C13H14N2OS, and it has a molecular weight of 246.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-N’-(4-PYRIDYLMETHYL)UREA typically involves the reaction of 3-(methylsulfanyl)aniline with 4-(chloromethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-[3-(METHYLSULFANYL)PHENYL]-N’-(4-PYRIDYLMETHYL)UREA .

Chemical Reactions Analysis

Types of Reactions

N-[3-(METHYLSULFANYL)PHENYL]-N’-(4-PYRIDYLMETHYL)UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(METHYLSULFANYL)PHENYL]-N’-(4-PYRIDYLMETHYL)UREA has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-N’-(4-PYRIDYLMETHYL)UREA involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interact with kinases or other proteins involved in cell signaling pathways, thereby exerting its effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(METHYLSULFANYL)PHENYL]-N’-(4-PYRIDYLMETHYL)UREA stands out due to its unique combination of a methylsulfanyl group and a pyridylmethyl group attached to a urea moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-19-13-4-2-3-12(9-13)17-14(18)16-10-11-5-7-15-8-6-11/h2-9H,10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBUNOXGVSYPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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